Fmoc-D-IsoGln-Trt

Description

Properties

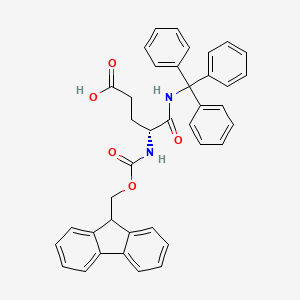

Molecular Formula |

C39H34N2O5 |

|---|---|

Molecular Weight |

610.7 g/mol |

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid |

InChI |

InChI=1S/C39H34N2O5/c42-36(43)25-24-35(40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)37(44)41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,40,45)(H,41,44)(H,42,43)/t35-/m1/s1 |

InChI Key |

STSTUQGQKYMFRJ-PGUFJCEWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)[C@@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-IsoGln-Trt typically involves the protection of the amino and carboxyl groups of D-glutamine. The Fmoc group is introduced to protect the amino group, while the Trt group is used to protect the side chain. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), with coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-IsoGln-Trt primarily undergoes reactions typical of peptide synthesis, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.

Coupling Reactions: Formation of peptide bonds using coupling reagents like DIC and HOBt.

Cleavage Reactions: Removal of the Trt group using trifluoroacetic acid (TFA) in the presence of scavengers.

Common Reagents and Conditions

Deprotection: 20% piperidine in DMF.

Coupling: DIC and HOBt in DCM or DMF.

Cleavage: TFA with scavengers like water, triisopropylsilane (TIPS), and ethanedithiol (EDT).

Major Products

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-IsoGln-Trt is primarily utilized in solid-phase peptide synthesis, where it serves as a building block for constructing peptides. The Fmoc group allows for selective deprotection under mild conditions, making it suitable for synthesizing complex peptides without side reactions. For instance, studies have demonstrated the successful coupling of this compound with various amino acids to produce dipeptides and tripeptides with high yields and purity .

Example Case Study: Dipeptide Synthesis

In a study involving the synthesis of dipeptides, this compound was coupled with other protected amino acids using diisopropylethylamine as a base and DIC (diisopropylcarbodiimide) as a coupling reagent. The reaction conditions were optimized to achieve yields exceeding 95% for several dipeptides, showcasing the effectiveness of this compound in peptide synthesis .

Protein Engineering

Chemical Protein Synthesis

The use of this compound extends to chemical protein synthesis, where it can be incorporated into larger polypeptides. The stability of the Fmoc group under various conditions allows for its use in multi-segment native chemical ligation (NCL), where segments of proteins are joined together to form larger constructs. This method has been shown to produce proteins with high fidelity and functionality .

Example Case Study: Multi-Segment NCL

A notable application involved synthesizing an 86-residue polypeptide from Plasmodium falciparum using this compound as part of the sequence. The study reported that the Fmoc protection did not interfere with subsequent ligation reactions, allowing for efficient assembly of the protein segments .

Enantioseparation Studies

Chiral Resolution

this compound has also been employed in studies focusing on enantioseparation of amino acids. Its chiral properties enable researchers to investigate the interactions between different enantiomers, which is crucial in pharmacology and biochemistry. Comparative analyses using HPLC (High-Performance Liquid Chromatography) have shown that Fmoc derivatives exhibit varying degrees of enantioselectivity based on their structural characteristics .

Example Data Table: Enantioseparation Results

| Compound | Column Type | k1 | α | RS | Elution Sequence |

|---|---|---|---|---|---|

| Fmoc-Asp(O tBu)-OH | ZWIX(+)™ | 0.36 | 1.32 | 1.16 | D < L |

| Fmoc-Glu(O tBu)-OH | QN-AX™ | 1.97 | 1.88 | 9.54 | D < L |

| Fmoc-Cys(Trt)-OH | ZWIX(+)™ | 0.59 | 1.49 | 2.36 | D < L |

This table summarizes the results from a comparative study on enantioseparations, highlighting the effectiveness of various columns in resolving different Fmoc-protected amino acids .

Applications in Drug Development

The incorporation of this compound into peptide-based drug candidates has been explored due to its ability to enhance stability and bioavailability. Research indicates that peptides synthesized with this compound can exhibit improved binding affinities and biological activities compared to their non-modified counterparts .

Mechanism of Action

The mechanism of action of Fmoc-D-IsoGln-Trt involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, while the Trt group protects the side chain. These protective groups are selectively removed at different stages of the synthesis to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Structural Analogs: Fmoc-D-IsoGln-Trt vs. Fmoc-Gln(Trt)-OH

Key Differences :

- Side-Chain Protection : In Fmoc-Gln(Trt)-OH, the Trt group protects the side-chain amide nitrogen, whereas in IsoGln derivatives, Trt likely protects the γ-carboxyl group due to structural differences .

- Stereochemistry : The D-configuration in IsoGln enhances metabolic stability compared to L-forms .

Enantiomers: this compound vs. Fmoc-L-IsoGln-Trt

Enantiomeric purity is critical for peptide bioactivity. demonstrates that reverse-phase HPLC can resolve D- and L-isomers of Trt-protected His, achieving a detection limit of 0.049 µg/mL for the D-form. Similar methods likely apply to IsoGln derivatives .

| Property | This compound | Fmoc-L-IsoGln-Trt |

|---|---|---|

| Chromatographic Separation | Requires chiral columns (e.g., Chiral MX(2)-RH) | Baseline separation achievable with optimized mobile phases |

| Bioactivity | Enhanced protease resistance | Native-like interactions in L-peptides |

Alternative Protecting Groups: Trt vs. Mtt

The methyltrityl (Mtt) group, used in Fmoc-D-Gln(Mtt)-OH (molecular weight: 624.74 g/mol), offers greater acid sensitivity than Trt, enabling selective deprotection under milder conditions (e.g., 1% TFA). This is advantageous for synthesizing branched peptides .

| Property | Trt-Protected IsoGln | Mtt-Protected Gln |

|---|---|---|

| Deprotection Conditions | 95% TFA, 2–3 hours | 1% TFA, 30 minutes |

| Stability in SPPS | Stable under Fmoc cleavage | Requires careful handling |

Functional Analog: Fmoc-Asn(Trt)-OH

Fmoc-Asn(Trt)-OH, used in glycosylation-prone sequences, shares similar Trt protection strategies. highlights optimized coupling conditions (HBTU/HOBt/DIEA activation, 40°C), achieving >95% purity. Comparable protocols may apply to IsoGln derivatives .

Q & A

Basic Research Questions

Q. What is the role of the Fmoc and Trityl (Trt) groups in Fmoc-D-IsoGln-Trt during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary α-amino protecting group, removable under mild basic conditions (e.g., piperidine). The Trt group protects the side-chain functional group (e.g., iso-glutamine’s amide) and is stable under basic conditions but cleaved under acidic conditions (e.g., TFA). This orthogonal protection enables sequential peptide chain elongation .

- Key Considerations :

- Use HPLC to monitor deprotection efficiency.

- Optimize cleavage conditions to avoid side reactions (e.g., aspartimide formation).

Q. How can researchers verify the purity and identity of this compound after synthesis?

- Methodological Answer :

- Analytical Techniques :

- Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).

- NMR spectroscopy (¹H, ¹³C) to confirm stereochemistry and absence of racemization .

- Data Interpretation : Compare retention times, mass-to-charge ratios, and NMR shifts with literature values .

Advanced Research Questions

Q. How does the hydrophobicity of this compound influence its self-assembly or gelation behavior in aqueous environments?

- Methodological Answer :

- Experimental Design :

Measure log P (partition coefficient) to quantify hydrophobicity.

Use rheology to monitor gel stiffness (storage modulus, G’) during pH-triggered assembly (e.g., glucono-δ-lactone hydrolysis).

Correlate molecular structure (e.g., Trt group bulkiness) with gel stability and syneresis rates .

- Data Analysis :

- Power-law relationships (e.g., G’ ∝ concentration¹.⁴) can reveal network rigidity .

- Example Finding : Less hydrophobic Fmoc-dipeptides (log P < 2.8) form syneretic gels, while intermediates (2.8 < log P < 5.5) yield stable hydrogels at pH 4 .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when characterizing this compound derivatives?

- Methodological Answer :

- Stepwise Validation :

Repeat experiments under controlled conditions (e.g., temperature, solvent).

Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

Cross-validate with IR spectroscopy (e.g., amide I band at ~1650 cm⁻¹) and X-ray crystallography (if crystalline).

- Case Study : Discrepancies in mass-to-charge ratios may arise from adduct formation; use high-resolution MS and isotopic pattern analysis .

Q. How can researchers optimize the synthesis of this compound to minimize racemization and side-chain degradation?

- Methodological Answer :

- Synthesis Protocol :

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Coupling reagent | HATU or PyBOP | Enhanced activation efficiency |

| Base | DIPEA in DMF | Minimizes racemization |

| Temperature | 0–4°C | Reduces side reactions |

- Quality Control :

- Monitor coupling efficiency via Kaiser test .

- Use circular dichroism (CD) to detect racemization .

Data Contradiction Analysis

Q. Why might this compound exhibit variable stability in different solvent systems, and how can this be systematically addressed?

- Methodological Answer :

- Hypothesis Testing :

- Solvent Polarity : Test stability in DMSO (polar aprotic) vs. DCM (nonpolar).

- Acid/Base Exposure : Assess Trt group cleavage kinetics under TFA vs. acetic acid.

- Tools :

- Kinetic studies (HPLC monitoring at 214 nm).

- DFT calculations to model solvation effects .

- Resolution : Contradictions often arise from solvent-dependent aggregation; use dynamic light scattering (DLS) to detect supramolecular structures .

Experimental Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions involving this compound?

- Methodological Answer :

- FINER Application :

- Feasible : Ensure access to SPPS equipment and analytical tools (e.g., NMR).

- Novel : Explore understudied applications (e.g., hydrogel scaffolds for drug delivery).

- Relevant : Align with trends in peptide therapeutics and biomaterials .

- Example : "Does this compound’s gelation behavior enable sustained release of hydrophobic drugs?"

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.